molecular formula C11H20Cl2N2 B11756953 2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride

2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B11756953
M. Wt: 251.19 g/mol
InChI Key: WZLFZIMQQHYSCO-UHFFFAOYSA-N
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Description

2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. It is characterized by the presence of an aniline moiety substituted with a 3-aminopropyl group and two methyl groups on the nitrogen atom. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropyltriethoxysilane: Used in surface modification and functionalization of nanoparticles.

    N-(3-aminopropyl)methacrylamide hydrochloride: Used in polymer synthesis and modification.

Uniqueness

2-(3-aminopropyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both an amine and an aniline derivative makes it versatile for various applications.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

2-(3-aminopropyl)-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)11-8-4-3-6-10(11)7-5-9-12;;/h3-4,6,8H,5,7,9,12H2,1-2H3;2*1H

InChI Key

WZLFZIMQQHYSCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CCCN.Cl.Cl

Origin of Product

United States

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